4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole is the electron acceptor in the synthesis of polymer semiconductors . It plays a crucial role in the formation of polymer semiconductors , specifically PCDTBT, which are used in the application of photovoltaic solar cell devices .
Mode of Action
This compound interacts with its targets through an electron transfer mechanism . It acts as an electron acceptor, facilitating the transfer of electrons from the donor . This electron transfer is a key step in the synthesis of polymer semiconductors .
Biochemical Pathways
The compound is involved in the synthesis pathway of polymer semiconductors . It is used to produce PCDTBT, a polymer semiconductor used in photovoltaic solar cell devices . The synthesis involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene .
Pharmacokinetics
Its bioavailability is more relevant in terms of its chemical reactivity and stability during the synthesis process .
Result of Action
The result of the compound’s action is the successful synthesis of PCDTBT , a polymer semiconductor . This polymer has been used in labs for the creation of photovoltaic solar cell devices with a device performance of 6.7% PCE .
Action Environment
The action of this compound is influenced by the chemical environment during the synthesis process . Factors such as temperature, solvent, and the presence of other reactants can affect the compound’s reactivity, efficacy, and stability .
Preparation Methods
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide in dichlorobenzene . The reaction conditions are carefully controlled to ensure high purity and yield. Industrial production methods may involve scaling up this reaction with optimized conditions to produce the compound in larger quantities .
Chemical Reactions Analysis
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are essential for its application in semiconducting polymers.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions under specific conditions, altering the electronic properties of the compound.
Scientific Research Applications
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole is widely used in scientific research, particularly in the development of organic photovoltaic devices. It serves as a building block for the synthesis of polymer semiconductors, such as PCDTBT, which are used in the active layers of solar cells . Additionally, it is used in the fabrication of organic field-effect transistors (OFETs) and other electronic devices due to its excellent semiconducting properties .
Comparison with Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole is unique due to its specific arrangement of thiophene and benzothiadiazole units, which contribute to its high electron affinity and stability. Similar compounds include:
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: This compound has additional fluorine atoms, which can further enhance its electron-accepting properties.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: This compound is used in similar applications but has a different core structure, affecting its electronic properties.
Properties
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2N2S3/c15-11-5-3-9(19-11)7-1-2-8(10-4-6-12(16)20-10)14-13(7)17-21-18-14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIMIGRZSUYQGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C3=CC=C(S3)Br)C4=CC=C(S4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2N2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625302 | |
Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288071-87-4 | |
Record name | 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-BIS(2-BROMO-5-THIENYL)-2,1,3-BENZOTHIADIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole often incorporated into conjugated polymers?
A1: This compound acts as a strong electron-accepting unit ("A") due to the presence of the benzothiadiazole core. When copolymerized with electron-donating ("D") units, it forms D-A copolymers with desirable optoelectronic properties. [] This donor-acceptor approach is widely used to tune the band gap and improve charge carrier mobility in organic semiconductors.
Q2: What challenges arise when using this compound in synthesizing certain D-A copolymers?
A2: Research indicates that incorporating this compound with specific donor units, like 3,6-carbazole, can lead to low molecular weight copolymers. [] This limitation stems from the strong intermolecular interactions and high coplanarity between polymer chains, hindering further chain growth during polymerization.
Q3: How can these limitations be addressed to achieve higher molecular weight polymers?
A3: One strategy involves incorporating a third monomer unit, like 9′,9′-dioctyl-2,7-fluorene, into the polymerization process. [] Gradually increasing the 2,7-fluorene content can increase the average molecular weight of the resulting terpolymer, suggesting a disruption of the strong interactions observed in the simpler D-A system.
Q4: Beyond copolymerization, how else can this compound be utilized in material development?
A4: This compound serves as a key building block for synthesizing novel donor-acceptor polymers. For instance, it has been successfully incorporated with 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole (EPDP) to create polymers for potential use in organic solar cells. [] This highlights its versatility in developing various organic semiconductor materials.
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